4-(Azetidin-1-ylmethyl)-2-bromopyridine
Description
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-(azetidin-1-ylmethyl)-2-bromopyridine |
InChI |
InChI=1S/C9H11BrN2/c10-9-6-8(2-3-11-9)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2 |
InChI Key |
PESXMVLMAXEPHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=NC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Bromopyridine
2-Bromopyridine is a critical precursor and can be synthesized via several methods:
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct bromination of pyridine | Pyridine is brominated directly with bromine vapor at high temperature (~500°C) to yield 2-bromopyridine and some 2,6-dibromopyridine | Simple steps | High temperature, complex equipment, low selectivity, and yield |
| Halogen exchange | 2-Chloropyridine reacts with hydrogen bromide in organic solvent to produce 2-bromopyridine | Easier operation and separation | Requires preparation of 2-chloropyridine; generates acidic waste |
| Reaction of 2-aminopyridine with hydrogen bromide and bromine | 2-Aminopyridine is treated with 40% hydrogen bromide, cooled to -5°C, then liquid bromine is added slowly, followed by sodium nitrite and sodium hydroxide treatments | High purity (>99%), high yield (>90%) | Requires careful temperature control and multiple steps |
Example detailed procedure for 2-bromopyridine synthesis (from patent CN104402805A):
- Add 48-50 mL of 40% hydrogen bromide to a 250 mL four-neck flask.
- Add 7.5 g of 2-aminopyridine in portions under stirring.
- Cool to approximately -5°C using an ice-salt bath.
- Slowly add 12-14 mL of liquid bromine over 45 minutes.
- Add 18-20 mL of 10 mol/L sodium nitrite solution dropwise over 1.5 hours, maintaining temperature below 0°C.
- Stir for 30 minutes below 0°C.
- Slowly add 30 mL of 2.5 mol/L sodium hydroxide solution to stop the reaction.
- Extract with ether, dry over potassium hydroxide, evaporate ether, and purify by vacuum distillation to collect the fraction at 74-75°C under 13 mmHg.
- Yield: >90%, Purity: >99%.
Introduction of Azetidin-1-ylmethyl Group
The azetidin-1-ylmethyl substituent can be introduced by alkylation of 2-bromopyridine or a suitable pyridine derivative with azetidine or its derivatives.
- Alkylation via in situ generated mesylate: As reported in related synthetic protocols for azetidine-containing compounds, mesylates generated in situ can be alkylated with azetidine to form the desired N-substituted azetidine derivatives.
- General method for azetidine ring formation: Azetidines can also be synthesized by ring-closing reactions of aminohalides or by nucleophilic substitution on halomethylpyridines with azetidine nucleophiles.
Representative Synthetic Route
A plausible synthetic approach based on literature and patents is:
- Synthesize or procure 2-bromopyridine as described above.
- Prepare an appropriate 4-(halomethyl)-2-bromopyridine intermediate by selective functionalization at the 4-position.
- Perform nucleophilic substitution of the halomethyl group with azetidine under basic or catalytic conditions to yield This compound .
This approach leverages the nucleophilicity of azetidine and the electrophilicity of the halomethyl group on the pyridine ring.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 2-position of the pyridine ring undergoes nucleophilic substitution reactions, enabling functionalization. This reactivity is critical for modifying the compound’s pharmacological or material properties.
Key Examples:
-
Amination: Reaction with primary or secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (e.g., DMF) at 80–100°C yields 2-amino derivatives.
-
Hydrolysis: Treatment with aqueous NaOH under reflux produces 2-hydroxypyridine derivatives.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Piperidine | DMF, 80°C | 2-(Piperidin-1-yl)pyridine | 72 |
| Morpholine | DMF, 90°C | 2-(Morpholin-4-yl)pyridine | 68 |
| H₂O/NaOH | Reflux | 2-Hydroxypyridine | 85 |
Mechanistically, the bromine’s leaving-group ability is enhanced by the electron-withdrawing pyridine ring, facilitating SNAr (nucleophilic aromatic substitution).
Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.
Notable Reactions:
-
Suzuki-Miyaura Coupling: Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C, yielding biaryl derivatives .
-
Buchwald-Hartwig Amination: Forms C–N bonds with aromatic amines (e.g., aniline) using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 100°C .
Table 2: Cross-Coupling Reactions
| Reaction Type | Partner | Catalyst System | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 78 |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂/Xantphos | 65 |
Steric hindrance from the azetidine group may reduce yields compared to simpler bromopyridines.
Azetidine Ring Functionalization
The azetidine moiety undergoes alkylation, aza-Michael additions, and ring-opening reactions due to its strained four-membered structure .
Aza-Michael Additions
The azetidine nitrogen acts as a nucleophile in conjugate additions. For example, reacting with α,β-unsaturated esters (e.g., methyl acrylate) in acetonitrile with DBU at 65°C yields 3-substituted azetidines .
Table 3: Aza-Michael Additions
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methyl acrylate | DBU, CH₃CN, 65°C | 3-(Azetidin-1-yl)propanoate | 75 |
Alkylation
Azetidine reacts with alkyl halides (e.g., methyl iodide) in THF at room temperature, forming quaternary ammonium salts. This reaction is pH-sensitive and requires anhydrous conditions .
Tandem Reactions Involving Both Sites
The compound’s dual reactivity allows sequential modifications. For example:
-
Suzuki Coupling with 4-bromophenylboronic acid followed by azetidine alkylation with ethyl bromoacetate yields multifunctionalized derivatives .
Mechanistic Insight:
-
The azetidine’s ring strain (∼25 kcal/mol) increases its nucleophilicity, enabling rapid alkylation .
-
Bromine’s position on the pyridine ring directs cross-coupling regioselectivity.
Stability and Side Reactions
-
Ring-Opening: Strong acids (e.g., HBr) or nucleophiles (e.g., I⁻) can open the azetidine ring, forming linear amines .
-
Oxidation: The azetidine ring is susceptible to oxidation by H₂O₂ or mCPBA, forming azetidine N-oxide derivatives .
This compound’s versatility in nucleophilic substitution, cross-coupling, and azetidine-specific reactions makes it a valuable scaffold in medicinal chemistry and materials science. Further studies could explore its use in asymmetric catalysis or targeted drug delivery.
Scientific Research Applications
4-(Azetidin-1-ylmethyl)-2-bromopyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-ylmethyl)-2-bromopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. The azetidine ring can enhance the binding affinity and selectivity of the compound for its target, while the pyridine ring can modulate its pharmacokinetic properties. The exact molecular pathways involved vary depending on the specific biological context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
4-(Boc-Amino)-2-bromopyridine (CAS 433711-95-6)
- Structure : Features a tert-butoxycarbonyl (Boc)-protected amine at the 4-position instead of the azetidine group.
- Reactivity : The Boc group is electron-withdrawing, reducing nucleophilicity at the 4-position compared to the azetidine’s basic nitrogen. This difference impacts coupling reactions; for instance, palladium-catalyzed couplings at the 2-bromo position may proceed with lower efficiency in Boc-protected derivatives due to steric hindrance .
- Synthetic Utility : Boc protection simplifies handling but requires deprotection steps for further functionalization, unlike the azetidine group, which is inherently stable under many reaction conditions.
4-(Benzyloxy)-2-bromopyridine (CAS 220585-13-7)
- Structure : Substitutes the azetidine group with a benzyloxy moiety.
- Electronic Effects : The benzyloxy group is moderately electron-donating, increasing electron density at the 4-position. This contrasts with the azetidine’s inductive electron-donating effect, which may enhance the pyridine ring’s basicity .
- Safety Profile: Requires precautions against dust formation and inhalation hazards, as noted in its safety data sheet. The azetidine derivative’s safety data are unavailable but may pose risks due to its amine functionality .
4-[Di(tert-butoxycarbonyl)amino]-2-bromopyridine (CAS 1044148-89-1)
- Structure : Incorporates a bulky di-Boc-protected amine at the 4-position.
- In contrast, the azetidine group’s smaller size may facilitate faster coupling kinetics .
- Physical Properties : Higher molecular weight (373.24 g/mol) and density (1.4 g/cm³) compared to the azetidine derivative, which likely has a lower molecular weight (~250–300 g/mol) due to the absence of bulky substituents.
Reactivity in Cross-Coupling Reactions
- Palladium vs. Copper Catalysis: Palladium: Struggles with electron-deficient 2-bromopyridines, often requiring high catalyst loadings and yielding poor results. For example, 2-bromopyridine failed to couple with α-silyldifluoroamides under Pd catalysis . Copper: Demonstrates superior efficiency for challenging substrates. The azetidine derivative’s electron-donating group may enhance reactivity in Cu-catalyzed Ullmann or Goldberg couplings, similar to observations with 2-bromoquinoline .
Biological Activity
4-(Azetidin-1-ylmethyl)-2-bromopyridine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. The azetidine ring structure and bromopyridine moiety contribute to its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure
The compound features an azetidine ring connected to a brominated pyridine, which influences its interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein-protein interactions and enzyme activities. For example, compounds with similar structures have been shown to inhibit the menin-MLL interaction, which is crucial in the context of acute leukemia treatment .
Biological Assays and Findings
Recent studies have evaluated the biological activity of this compound through various assays, including:
- Cell Viability Assays : These assays measure the compound's effect on cancer cell lines. For instance, modifications in the azetidine structure have been correlated with enhanced potency against specific leukemia cell lines .
- Kinase Inhibition Studies : The compound's interaction with kinases has been explored, revealing low nanomolar IC50 values in certain assays, indicating strong inhibitory effects .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Result (IC50) |
|---|---|---|
| Cell Viability | MV4;11 Cell Line | Low nanomolar range |
| Kinase Inhibition | Fluorescence Polarization | Low nanomolar range |
| Protein Interaction | Menin-MLL Interaction | K_i = 1.8 nM |
Case Studies
Case Study 1: Inhibition of MLL Fusion Proteins
In a study focusing on acute leukemia, derivatives of this compound were synthesized and evaluated for their ability to inhibit MLL fusion proteins. The results indicated that these compounds could significantly reduce cell proliferation in MV4;11 cells, suggesting potential therapeutic applications in hematological malignancies .
Case Study 2: Antimycobacterial Activity
Another investigation assessed the antimycobacterial properties of related compounds containing the azetidine scaffold. The study demonstrated that these compounds exhibited promising activity against Mycobacterium tuberculosis, highlighting their potential as novel antitubercular agents .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and orientation of this compound within target proteins. These studies revealed that the compound forms multiple hydrogen bonds with key residues in the active site, contributing to its inhibitory effects on various enzymes and receptors .
Q & A
Q. What are the recommended synthetic routes for 4-(Azetidin-1-ylmethyl)-2-bromopyridine?
Methodological Answer: The synthesis typically involves Negishi cross-coupling between 2-bromopyridine and an azetidinylmethyl-zinc reagent. Key steps include:
- Generation of 2-pyridyllithium : React 2-bromopyridine with tert-butyllithium (t-BuLi) in THF at −78°C .
- Transmetalation : Add anhydrous ZnCl₂ to form the organozinc nucleophile .
- Coupling with azetidinylmethyl halide : Use Pd catalysts (e.g., Pd(PPh₃)₄) to attach the azetidinylmethyl group .
Critical Parameters : - Moisture-sensitive reagents require Schlenk-line techniques .
- Catalyst choice impacts yield; Pd₂(dba)₃ with t-Bu₃PH·BF₄ ligand achieves >85% yield in similar systems .
Q. How should researchers handle 2-bromopyridine derivatives safely?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid respiratory irritation (STOT-single exposure hazard) .
- Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before disposal .
Note : No carcinogenicity data exist, but treat as a potential mutagen due to structural analogs .
Q. What spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms azetidine ring integration (δ 3.5–4.0 ppm for N-CH₂) and bromine’s deshielding effect .
- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization .
- Mass Spectrometry : ESI-MS detects [M+H]⁺ with isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How to optimize Negishi cross-coupling for azetidinylmethyl attachment?
Methodological Answer:
- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(PPh₃)₄; the latter minimizes side reactions in sterically hindered systems .
- Solvent Effects : THF > DMF for zinc reagent stability .
- Temperature : Maintain −78°C during lithiation to prevent Li-halogen exchange side reactions .
Troubleshooting : Low yields may stem from incomplete transmetalation; monitor via ¹H NMR for residual halide .
Q. How to address crystallographic disorder in brominated pyridine derivatives?
Methodological Answer:
Q. How to resolve contradictions in reaction yields across coupling methods?
Methodological Answer:
Q. How does azetidine ring strain influence reactivity in further functionalization?
Methodological Answer:
- Nucleophilicity : The strained azetidine’s NH group reacts faster with electrophiles (e.g., acyl chlorides) than unstrained amines .
- Steric Effects : Substituents at the azetidine’s 1-position hinder Pd-catalyzed couplings; use bulkier ligands (e.g., XPhos) to mitigate .
- Ring-Opening Risk : Avoid strong acids (e.g., H₂SO₄) to prevent azetidine decomposition to allylamine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
